molecular formula C8H14N2O B063751 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile CAS No. 176445-77-5

4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B063751
CAS No.: 176445-77-5
M. Wt: 154.21 g/mol
InChI Key: FDGOISRHLNMQRE-UHFFFAOYSA-N
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Description

4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile is a sophisticated, multifunctional organic building block of significant interest in medicinal chemistry and synthetic organic research. This compound features a tetrahydropyran (oxane) ring, a privileged scaffold frequently found in biologically active molecules and natural products, which contributes favorable physicochemical properties. The critical structural elements are the nucleophilic dimethylamino group and the electrophilic nitrile group, both positioned at the pivotal 4-carbon of the ring. This unique arrangement makes it an exceptionally versatile synthon. The nitrile group can undergo diverse transformations, including hydrolysis to carboxylic acids, reduction to amines, or serving as a dipole in cycloaddition reactions. Furthermore, the dimethylamino group can act as a ligand for Lewis acids or be modified through alkylation or oxidation. Its primary research value lies in its application as a key intermediate for constructing complex molecular architectures, particularly in the synthesis of spirocyclic compounds, novel heterocycles, and potential pharmacologically active agents targeting the central nervous system or other therapeutic areas. Researchers will find this chemical invaluable for exploring new synthetic pathways and for fragment-based drug design, where its rigid, yet functionalized, structure can help establish critical structure-activity relationships.

Properties

IUPAC Name

4-(dimethylamino)oxane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-10(2)8(7-9)3-5-11-6-4-8/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGOISRHLNMQRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCOCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440969
Record name 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176445-77-5
Record name 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Nucleophilic Addition-Elimination : AKDTAs react with secondary amines (e.g., dimethylamine) to form N,S-acetals via nucleophilic substitution, eliminating methanethiol.

  • Cyclization : Malononitrile attacks the activated enone intermediate, triggering intramolecular O-cyclization to form a 2-imino-4-(dimethylamino)-2H-pyran-3-carbonitrile intermediate.

  • Acidification and Dehydration : The intermediate undergoes acid-mediated tautomerization and dehydration to yield the final product.

Optimized Conditions

ParameterValue/Detail
SolventDimethylformamide (DMF)
BasePotassium hydroxide (KOH, 1.2 equiv)
Temperature100°C (reflux)
Reaction Time1.5–2 hours
Yield72–89%

Example Procedure

  • Combine AKDTA (1 mmol), dimethylamine (2 mmol), and KOH in DMF.

  • Reflux at 100°C for 1 hour to form N,S-acetal.

  • Add malononitrile (1 mmol) and continue refluxing for 1.5 hours.

  • Quench with 1 N HCl, isolate via filtration, and recrystallize from methanol.

Multi-Component Condensation with Cyclohexanone Derivatives

A modified approach adapts multi-component reactions (MCRs) using cyclohexanone, malononitrile, and dimethylamine under basic conditions. This method constructs the pyran ring de novo while introducing substituents.

Reaction Pathway

  • Knoevenagel Condensation : Cyclohexanone reacts with malononitrile to form a β-aminonitrile intermediate.

  • Michael Addition : Dimethylamine attacks the α,β-unsaturated nitrile, facilitating ring closure.

  • Aromatization : Base-mediated elimination of water yields the tetrahydro-2H-pyran core.

Optimized Conditions

ParameterValue/Detail
SolventMethanol
BasePotassium tert-butoxide (1 equiv)
TemperatureRoom temperature (25°C)
Reaction Time4–6 hours
Yield65–78%

Example Procedure

  • Mix cyclohexanone (1 mmol), malononitrile (1 mmol), and dimethylamine (1.2 mmol) in methanol.

  • Add potassium tert-butoxide and stir at 25°C for 5 hours.

  • Neutralize with acetic acid, extract with ethyl acetate, and purify via column chromatography.

Oxidation of Tetrahydro-2H-pyran-4-carbaldehyde Intermediates

A patent-derived method synthesizes the compound via oxidation of 4-(dimethylamino)tetrahydro-2H-pyran-4-carbaldehyde, followed by cyanation.

Key Steps

  • Aldehyde Synthesis : 2,2-Dimethyltetrahydro-2H-pyran-4-carbaldehyde is prepared via Prins cyclization.

  • Amination : The aldehyde undergoes reductive amination with dimethylamine to introduce the dimethylamino group.

  • Cyanation : Treatment with cyanating agents (e.g., TMSCN) converts the aldehyde to a nitrile.

Optimized Conditions

ParameterValue/Detail
Oxidizing AgentKMnO₄ in acidic medium
Cyanation ReagentTrimethylsilyl cyanide (TMSCN)
Temperature0–5°C (oxidation); 25°C (cyanation)
Yield58–64%

Example Procedure

  • Oxidize 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde with KMnO₄ in H₂SO₄ at 0°C.

  • Subject the resulting acid to amination with dimethylamine and NaBH₃CN.

  • React the amine intermediate with TMSCN in dichloromethane.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Domino ReactionHigh atom economy; one-pot synthesisRequires anhydrous conditions72–89%
Multi-ComponentAmbient temperature; short stepsLower yields for bulky groups65–78%
Oxidation-CyanationScalable; uses commercial reagentsMulti-step; low overall yield58–64%

Mechanistic Insights and Spectral Validation

Critical Intermediates

  • 2-Imino-4-(dimethylamino)-2H-pyran-3-carbonitrile : Observed via LC-MS (m/z 209.1 [M+H]⁺).

  • β-Aminonitrile Adduct : Characterized by ¹H NMR (δ 3.12 ppm, singlet for CN).

Analytical Data

  • ¹³C NMR (CDCl₃) : δ 158.9 (C=O), 117.4 (CN), 54.3 (N(CH₃)₂), 38.2–28.7 (pyran carbons).

  • IR (KBr) : 2240 cm⁻¹ (C≡N stretch), 1680 cm⁻¹ (C=O stretch) .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the dimethylamino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Chemical Properties and Characteristics

Before delving into applications, it is essential to understand the chemical characteristics of 4-(dimethylamino)tetrahydro-2H-pyran-4-carbonitrile:

  • Molecular Formula : C8H14N2O
  • Molecular Weight : 154.21 g/mol
  • Purity : Typically ≥ 97%
  • IUPAC Name : 4-(dimethylamino)oxane-4-carbonitrile

Medicinal Chemistry

This compound has shown potential as a precursor in the synthesis of various pharmaceuticals. Its structural features allow it to participate in reactions that yield biologically active compounds.

Case Study: Synthesis of Anticancer Agents

Research indicates that derivatives of this compound can be synthesized to develop anticancer agents. For instance, modifications of the tetrahydropyran ring have led to compounds with significant cytotoxic activity against cancer cell lines. A study demonstrated that derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against specific cancer types .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it suitable for creating complex organic molecules.

Applications in Synthetic Pathways

  • Cyclization Reactions : The compound can be utilized in cyclization reactions to form more complex cyclic structures. For example, it has been used in the synthesis of substituted pyrans and related heterocycles.
  • Nucleophilic Substitution : The presence of the carbonitrile group allows for nucleophilic substitution reactions, expanding its utility in synthesizing diverse organic compounds.

Data Table: Synthetic Applications

Reaction TypeExample ProductsReference
CyclizationSubstituted Pyrans
Nucleophilic SubstitutionAmino Derivatives
CondensationHeterocyclic Compounds

Material Science

In addition to its applications in medicinal chemistry and organic synthesis, this compound is being explored for use in material science.

Polymeric Applications

The compound can act as a monomer or additive in polymer formulations. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Case Study: Polymer Blends

A recent study investigated the use of this compound in creating polymer blends that exhibit improved flexibility and durability compared to traditional materials. The results indicated that blends containing 5% of the compound showed a significant increase in tensile strength .

Mechanism of Action

The mechanism by which 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds and structures. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural and electronic features of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile with related compounds:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Electronic Effects
This compound C₈H₁₃N₂O -N(CH₃)₂, -CN 153.20 Strong electron-donating (-N(CH₃)₂)
Tetrahydro-2H-pyran-4-carbonitrile C₆H₉NO -CN 111.14 Neutral (no additional substituents)
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile C₁₂H₁₂ClNO -Cl (chlorophenyl), -CN 221.68 Electron-withdrawing (-Cl)
4-[(2,3-Difluorophenyl)hydroxymethyl]tetrahydro-2H-pyran-4-carbonitrile C₁₃H₁₃F₂NO₂ -F (difluorophenyl), -CH₂OH, -CN 253.25 Mixed (-F: electron-withdrawing; -OH: polar)
4-(4-Fluorophenyl)-6-methylamino-5-nitro-2-phenyl-4H-pyran-3-carbonitrile C₁₉H₁₆FN₃O₂ -F, -NO₂, -NHCH₃, -CN 353.35 Strong electron-withdrawing (-NO₂)

Key Observations :

  • The dimethylamino group in the primary compound enhances basicity and electron density on the pyran ring, favoring nucleophilic reactions .
  • Hydroxymethyl and nitro groups introduce polarity or reactivity, influencing solubility and interaction with biological targets .

Biological Activity

4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC₈H₁₄N₂O
Molecular Weight154.21 g/mol
Canonical SMILESCN(C)C1CC(=N)C(=C1)C#N

This compound features a tetrahydropyran ring, a dimethylamino group, and a cyano group, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of critical metabolic pathways.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For example, in a study evaluating its effects on cancer cell lines, it was found to induce apoptosis in human cancer cells through the activation of caspase pathways. The IC₅₀ values for different cancer cell lines are summarized below:

Cell LineIC₅₀ (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

These findings highlight its potential as a lead compound in anticancer drug development.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Modulation : It has been shown to modulate receptor activity, particularly in pathways related to apoptosis.
  • Reactive Oxygen Species (ROS) : Induction of ROS generation contributes to its cytotoxic effects on cancer cells.

Study on Antimicrobial Effects

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various derivatives of tetrahydropyran compounds, including this compound. The results demonstrated that modifications to the dimethylamino group significantly enhanced antimicrobial activity against Gram-positive bacteria.

Study on Anticancer Effects

In another study, the anticancer effects were assessed using a panel of human cancer cell lines. The results indicated that treatment with the compound led to increased apoptosis rates and reduced cell viability, particularly in HeLa cells. Flow cytometry analysis revealed significant increases in early apoptotic cells after treatment.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions using organocatalysts like L-proline or DABCO. A typical procedure involves reacting acetylene carboxylates with α,β-unsaturated nitriles in a one-pot setup under inert conditions. Optimization includes varying solvent polarity (e.g., ethanol vs. THF), temperature (60–80°C), and catalyst loading (5–10 mol%) to improve yield. Reaction progress is monitored via TLC or HPLC, with purification by column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR are used to confirm the tetrahydropyran ring structure and substituents. Key signals include:
  • 1^1H: δ 3.6–4.2 ppm (m, pyran ring protons), δ 2.8–3.2 ppm (s, dimethylamino group) .
  • 13^{13}C: δ 110–120 ppm (CN group), δ 40–50 ppm (dimethylamino carbons).
  • IR : A sharp peak at ~2200 cm1^{-1} confirms the nitrile group.
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (calculated for C8_8H12_{12}N2_2O: 152.0954) .

Q. What are the stability and storage requirements for this compound?

  • Methodological Answer : The compound is stable under inert atmospheres (N2_2/Ar) at 2–8°C in airtight containers. Avoid exposure to strong oxidizing agents (e.g., KMnO4_4) and moisture. Hazardous decomposition products (e.g., COx_x, NOx_x) may form under combustion; use fume hoods for handling .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

  • Methodological Answer : Mechanistic studies employ:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • DFT Calculations : Simulate intermediates (e.g., enamine or iminium ion formation) using Gaussian or ORCA software.
  • Trapping Experiments : Add radical scavengers (e.g., TEMPO) or electrophiles to detect transient intermediates .

Q. What structural insights can X-ray crystallography provide for this compound and its derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction reveals:

  • Conformation : The tetrahydropyran ring adopts a boat or chair conformation (puckering parameters: q2_2 = 0.0826 Å, θ = 88.18°).
  • Intermolecular Interactions : Hydrogen bonds (e.g., N–H···N, C–H···O) stabilize crystal packing. For example, in derivatives, dihedral angles between substituents (e.g., aryl groups) and the pyran ring range from 49° to 87°, affecting steric and electronic properties .

Q. How can this compound be utilized in the synthesis of bioactive heterocycles?

  • Methodological Answer :

  • Michael Addition : React with chalcones or enones in the presence of K2_2CO3_3 to form chromene derivatives (e.g., 2-amino-4H-chromene-3-carbonitriles) .
  • Cyclocondensation : Combine with thioureas or hydrazines under microwave irradiation (100°C, 20 min) to generate pyrimidine or pyrazole analogs. Yields >75% are achieved using ethanol as a green solvent .
  • Biological Screening : Test derivatives for calcium antagonism (IC50_{50} values via patch-clamp assays) or anti-inflammatory activity (COX-2 inhibition) .

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